molecular formula C13H12ClNOS2 B150472 Phlorizin dihydrate CAS No. 7061-54-3

Phlorizin dihydrate

Katalognummer: B150472
CAS-Nummer: 7061-54-3
Molekulargewicht: 297.8 g/mol
InChI-Schlüssel: PTUQHHHUGYXBPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phlorizin is a naturally occurring glucoside of phloretin, belonging to the dihydrochalcone class of flavonoids. It is primarily found in the bark of apple trees and other members of the Rosaceae family. Phlorizin is known for its sweet taste and white crystalline appearance. It has been extensively studied for its biological activities, including antioxidant, antibacterial, antiviral, and antidiabetic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Phlorizin can be synthesized through various methods, including chemical synthesis and extraction from natural sources. One common method involves the extraction of phlorizin from apple tree leaves using a solvent mixture of methanol and water, followed by purification through chromatographic techniques .

Industrial Production Methods: In industrial settings, phlorizin is typically extracted from the bark of apple trees. The extraction process involves grinding the bark, followed by solvent extraction using ethanol or methanol. The extract is then purified using techniques such as crystallization or chromatography to obtain pure phlorizin .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Phlorizin durchläuft verschiedene chemische Reaktionen, darunter Hydrolyse, Oxidation und Reduktion.

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

    Hydrolyse: Phloretin und Glucose.

    Oxidation: Phloretin und andere Oxidationsprodukte.

    Reduktion: Dihydrophlorizin

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Antidiabetic Effects

Phlorizin is recognized as a potent inhibitor of sodium-glucose cotransporters (SGLT1 and SGLT2), which play crucial roles in glucose absorption in the intestines and reabsorption in the kidneys, respectively. By inhibiting these transporters, phlorizin promotes renal glycosuria, thereby lowering blood glucose levels.

  • Case Study : In diabetic mouse models, phlorizin significantly improved blood sugar levels and lipid metabolism, enhancing insulin sensitivity and reducing dyslipidemia .

1.2 Cardiovascular Protection

Research indicates that phlorizin may confer protective effects against cardiovascular diseases by reducing oxidative stress and improving endothelial function. It has been shown to increase the activity of antioxidant enzymes, which helps mitigate cellular damage caused by free radicals .

Antioxidant and Antimicrobial Properties

Phlorizin exhibits notable antioxidant activity, which has been linked to its potential in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders.

  • Antioxidant Activity : Phlorizin enhances the activity of several antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), contributing to reduced oxidative damage .
  • Antimicrobial Effects : A semi-synthetic derivative of phlorizin demonstrated significant antimicrobial activity against various pathogens, suggesting its potential use in topical formulations for skin health .

Dermo-Cosmetic Applications

Given its antioxidant properties, phlorizin is being explored for dermo-cosmetic applications. Studies have indicated that it can improve skin health by protecting against oxidative damage and promoting wound healing.

  • Stability Studies : Research on a new derivative of phlorizin showed increased stability in formulations compared to the parent compound, making it more suitable for cosmetic applications .

Neurological Benefits

Emerging studies suggest that phlorizin may have neuroprotective effects. It has been reported to improve cognitive functions in animal models by inhibiting cell death in critical brain areas during ischemic conditions.

  • Case Study : Phlorizin administration improved learning and memory impairments in mice subjected to cerebral ischemia, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Summary of Key Findings

The following table summarizes the key applications and findings related to phlorizin dihydrate:

Application AreaMechanism of ActionKey Findings
AntidiabeticInhibits SGLT1/SGLT2Lowers blood glucose levels; improves insulin sensitivity
Cardiovascular HealthAntioxidant enzyme activationReduces oxidative stress; protects endothelial function
AntimicrobialInhibits pathogen growthEffective against various bacteria and fungi
Dermo-CosmeticAntioxidant propertiesEnhances skin health; promotes wound healing
Neurological BenefitsNeuroprotection; inhibits cell deathImproves cognitive function in ischemic models

Wirkmechanismus

Phlorizin exerts its effects primarily by inhibiting sodium-glucose transporters (SGLT1 and SGLT2). By competing with glucose for binding to these transporters, phlorizin reduces renal glucose reabsorption and intestinal glucose absorption, leading to decreased blood glucose levels. Additionally, phlorizin has been shown to regulate the IL-1β/IKB-α/NF-KB signaling pathway, exerting antioxidant and anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Phlorizin ist unter den Dihydrochalconen einzigartig aufgrund seiner starken inhibitorischen Wirkungen auf Natrium-Glukose-Transporter. Ähnliche Verbindungen sind:

Phlorizin sticht durch seine spezifische Hemmung von Natrium-Glukose-Transportern hervor, was es zu einer wertvollen Verbindung für die Forschung an Diabetes und Stoffwechselerkrankungen macht .

Q & A

Basic Research Questions

Q. What are the primary pharmacological mechanisms of phlorizin dihydrate in glucose metabolism research?

this compound inhibits sodium-glucose cotransporters (SGLT1 and SGLT2), blocking renal glucose reabsorption and intestinal glucose absorption. This mechanism is foundational for studying glucose homeostasis and diabetes pathophysiology. Standard methodologies include:

  • Glucose uptake assays : Measure inhibition of glucose transport in renal proximal tubule cells or intestinal epithelial models .
  • In vivo glucose tolerance tests : Administer this compound in diabetic rodent models to assess acute or chronic effects on blood glucose levels .
  • Electrophysiological studies : Use Xenopus oocytes expressing SGLT isoforms to quantify phlorizin’s inhibitory potency via current measurements .

Q. How should researchers ensure the stability and purity of this compound in experimental setups?

  • Storage : Protect from light and moisture at -20°C or lower, as degradation can alter bioavailability .
  • Purity verification : Use HPLC with UV detection (λ = 280 nm) and compare retention times to certified reference standards (≥97% purity) .
  • Solubility considerations : Prepare fresh solutions in DMSO or ethanol (≤0.1% final concentration) to avoid solvent toxicity in cell-based assays .

Q. What model systems are validated for studying this compound’s effects on glucose transport?

  • In vitro : MDCK cells transfected with human SGLT1/2 for polarized glucose transport studies .
  • Ex vivo : Isolated rodent kidney tubules or intestinal loops to measure glucose reabsorption inhibition .
  • In vivo : Streptozotocin-induced diabetic mice for evaluating glycemic control and renal function .

Advanced Research Questions

Q. How can contradictory findings on this compound’s antioxidant effects be reconciled across studies?

Discrepancies arise from model-specific variables:

Model System Key Findings Methodological Considerations
C. elegansLifespan extension via DAF-16/FOXO activation and autophagy Use synchronized populations and standardized phlorizin concentrations (e.g., 100 μM in NGM agar).
Mammalian cellsVariable ROS reduction depending on cell type (e.g., hepatocytes vs. neurons) Validate oxidative stress markers (e.g., SOD-3, catalase) alongside dose-response curves.
Resolution requires cross-validation using orthogonal assays (e.g., fluorescence-based ROS detection vs. gene expression profiling) .

Q. What advanced techniques elucidate this compound’s anti-aging mechanisms beyond SGLT inhibition?

  • Transcriptomic profiling : RNA-seq of phlorizin-treated C. elegans to identify DAF-16-dependent stress response genes (e.g., hsp-16.2, sod-3) .
  • Autophagy flux assays : Monitor LC3-II/LC3-I ratios in mammalian cells using Western blot or GFP-LC3 transgenic models .
  • Muscle function analysis : Quantify age-related decline via thrashing assays in nematodes or grip strength tests in mice .

Q. How do experimental designs account for this compound’s dual SGLT1/SGLT2 inhibition in complex systems?

  • Selective inhibition : Co-administer phlorizin with SGLT1-specific inhibitors (e.g | | |

|-------------------|------------------|-----------------------------------| | C. elegans | Lifespan extension via DAF-16/FOXO activation and autophagy | Use synchronized populations and standardized phlorizin concentrations (e.g., 100 μM in NGM agar). | | Mammalian cells | Variable ROS reduction depending on cell type (e.g., hepatocytes vs. neurons) | Validate oxidative stress markers (e.g., SOD-3, catalase) alongside dose-response curves. | Resolution requires cross-validation using orthogonal assays (e.g., fluorescence-based ROS detection vs. gene expression profiling) .

Q. What advanced techniques elucidate this compound’s anti-aging mechanisms beyond SGLT inhibition?

  • Transcriptomic profiling : RNA-seq of phlorizin-treated C. elegans to identify DAF-16-dependent stress response genes (e.g., hsp-16.2, sod-3) .
  • Autophagy flux assays : Monitor LC3-II/LC3-I ratios in mammalian cells using Western blot or GFP-LC3 transgenic models .
  • Muscle function analysis : Quantify age-related decline via thrashing assays in nematodes or grip strength tests in mice .

Q. How do experimental designs account for this compound’s dual SGLT1/SGLT2 inhibition in complex systems?

  • Selective inhibition : Co-administer phlorizin with SGLT1-specific inhibitors (e.g., KGA-2727) to isolate SGLT2 effects in renal studies .
  • Genetic knockout models : Use SGLT1/2-KO mice to dissect phlorizin’s extra-renal actions (e.g., neuroprotection in Parkinson’s models) .
  • Tissue-specific uptake studies : Radiolabeled phlorizin (³H or ¹⁴C) to quantify distribution in kidney vs. brain .

Q. What methodologies address this compound’s low bioavailability in preclinical studies?

  • Nanoformulation : Encapsulate phlorizin in PLGA nanoparticles to enhance solubility and intestinal absorption .
  • Pharmacokinetic profiling : LC-MS/MS to measure plasma half-life and metabolite identification (e.g., phloretin-glucuronide) .
  • Synergistic combinations : Co-treatment with CYP450 inhibitors (e.g., ketoconazole) to reduce hepatic metabolism .

Q. Data Contradiction Analysis

Q. Why do studies report divergent effects of this compound on renal glucose handling?

Key variables include:

  • Dose-dependent effects : Low doses (≤10 mg/kg) preferentially inhibit SGLT2, while higher doses (>50 mg/kg) block SGLT1, altering urinary glucose excretion profiles .
  • Species differences : Rodent SGLT2 has higher phlorizin sensitivity than human isoforms, necessitating humanized transgenic models for translational relevance .
  • Hydration state : The dihydrate form (CAS 7061-54-3) may exhibit altered solubility vs. anhydrous phlorizin (CAS 60-81-1), affecting in vivo bioavailability .

Eigenschaften

CAS-Nummer

7061-54-3

Molekularformel

C13H12ClNOS2

Molekulargewicht

297.8 g/mol

IUPAC-Name

5-[(3-chlorophenyl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H12ClNOS2/c1-8(2)15-12(16)11(18-13(15)17)7-9-4-3-5-10(14)6-9/h3-8H,1-2H3

InChI-Schlüssel

PTUQHHHUGYXBPD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O)O)O.O.O

Isomerische SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O

Kanonische SMILES

CC(C)N1C(=O)C(=CC2=CC(=CC=C2)Cl)SC1=S

melting_point

110.0 °C

Physikalische Beschreibung

Off-white powder;  [ChromaDex MSDS]
Solid

Piktogramme

Irritant

Löslichkeit

1 mg/mL at 22 °C

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Phlorizin dihydrate
Phlorizin dihydrate
Phlorizin dihydrate
Phlorizin dihydrate
Phlorizin dihydrate
Phlorizin dihydrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.